tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2097996-32-0
VCID: VC3143857
InChI: InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6,15H,4-5,7H2,1-3H3,(H,11,16)
SMILES: CC(C)(C)OC(=O)NCCN1C=C(N=N1)CO
Molecular Formula: C10H18N4O3
Molecular Weight: 242.28 g/mol

tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

CAS No.: 2097996-32-0

Cat. No.: VC3143857

Molecular Formula: C10H18N4O3

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate - 2097996-32-0

Specification

CAS No. 2097996-32-0
Molecular Formula C10H18N4O3
Molecular Weight 242.28 g/mol
IUPAC Name tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate
Standard InChI InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6,15H,4-5,7H2,1-3H3,(H,11,16)
Standard InChI Key YHLQBUWBEWLBLT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCN1C=C(N=N1)CO
Canonical SMILES CC(C)(C)OC(=O)NCCN1C=C(N=N1)CO

Introduction

Molecular Formula and Weight

  • Molecular Formula: C9H17N3O3C_9H_{17}N_3O_3

  • Molecular Weight: 215.25 g/mol .

InChI Data

  • InChI Key: ZIKQEFBJVMVLHP-UHFFFAOYSA-N .

Synthesis

The synthesis of compounds containing the triazole moiety often involves click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this case:

  • Step 1: Preparation of an azide precursor.

  • Step 2: Reaction with an alkyne derivative under CuAAC conditions to form the triazole ring.

  • Step 3: Functionalization with a tert-butyl carbamate group via carbamoylation reactions .

This method ensures high yields and regioselectivity for the desired product.

Pharmaceutical Relevance

The triazole ring is widely recognized for its bioactivity, including antimicrobial, antifungal, and anticancer properties. The hydroxymethyl functional group enhances solubility and potential binding interactions with biological targets.

Protective Groups in Organic Synthesis

The tert-butyl carbamate group serves as a protecting group for amines in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.

Material Science

Triazole derivatives are used in materials science for their thermal stability and ability to coordinate with metals, suggesting potential use in catalysis or polymer chemistry.

Biological Activity

While specific biological evaluations of tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate are unavailable, related triazole compounds exhibit:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.

  • Antifungal Properties: Useful in treating fungal infections.

  • Enzyme Inhibition: Potential inhibitors of enzymes like cytochrome P450 .

Further studies are required to confirm these activities for this specific compound.

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